6-Methoxy-5-nitropicolinic acid CAS number 475272-62-9
6-Methoxy-5-nitropicolinic acid CAS number 475272-62-9
An In-Depth Technical Guide to 6-Methoxy-5-nitropicolinic acid (CAS: 475272-62-9): Synthesis, Characterization, and Applications
Introduction and Strategic Overview
6-Methoxy-5-nitropicolinic acid is a highly functionalized pyridine derivative that serves as a valuable building block for researchers in medicinal chemistry and materials science. Its structure incorporates three key features: a picolinic acid moiety, a nitro group, and a methoxy group. The pyridine nitrogen and the adjacent carboxylic acid form a powerful bidentate chelating system, making it an attractive ligand in coordination chemistry.[1] The electron-withdrawing nitro group and the electron-donating methoxy group create a unique electronic profile on the pyridine ring, offering multiple avenues for synthetic modification.[1]
Nitropyridines are established precursors for a wide range of biologically active molecules, including those with potential antitumor and antiviral properties.[2] Similarly, the picolinic acid scaffold is a privileged structure found in numerous pharmaceuticals.[3][4] This guide, designed for researchers and drug development professionals, provides a comprehensive technical overview of 6-Methoxy-5-nitropicolinic acid, from its fundamental properties and a validated synthesis protocol to its analytical characterization and potential applications.
Physicochemical and Structural Properties
The unique arrangement of functional groups in 6-Methoxy-5-nitropicolinic acid dictates its chemical behavior and potential utility. A summary of its core properties is essential for experimental design.
| Property | Value | Source |
| CAS Number | 475272-62-9 | [5][6] |
| Molecular Formula | C₇H₆N₂O₅ | [5] |
| Molecular Weight | 198.13 g/mol | [5] |
| IUPAC Name | 6-methoxy-5-nitropyridine-2-carboxylic acid | [5] |
| Synonyms | 6-Methoxy-5-nitropyridine-2-carboxylic acid | [5] |
| Classification | Organic Building Block, Nitro Compound, Carboxylic Acid, Ether | [7][8] |
Synthesis and Purification: A Field-Proven Approach
While multiple synthetic routes could be envisioned, a robust and scalable approach involves the direct nitration of a commercially available precursor, 6-methoxypicolinic acid. This strategy leverages established nitration chemistry on electron-rich pyridine rings.
Proposed Synthesis Workflow
The following diagram illustrates the single-step nitration process to yield the target compound.
Caption: Synthetic pathway for 6-Methoxy-5-nitropicolinic acid.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from standard nitration procedures for pyridine derivatives.[1][9] The causality behind each step is explained to ensure reproducibility and safety.
Materials:
-
6-Methoxypicolinic acid (1.0 equivalent)
-
Concentrated Sulfuric Acid (H₂SO₄, ~5 volumes)
-
Concentrated Nitric Acid (HNO₃, 1.1 equivalents)
-
Crushed Ice
-
Concentrated Sodium Hydroxide (NaOH) solution
-
Deionized Water
Procedure:
-
Vessel Preparation and Cooling: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (~5 volumes relative to the starting material). Cool the acid to 0-5 °C in an ice-salt bath. Rationale: This pre-cooling step is critical to safely manage the heat generated upon addition of the pyridine precursor and the subsequent exothermic nitration reaction.
-
Substrate Addition: Slowly add 6-methoxypicolinic acid (1.0 eq.) portion-wise to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C. Stir until fully dissolved.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq.) to a small volume of concentrated sulfuric acid (~2 volumes). Cool this mixture before use.
-
Nitration Reaction: Add the nitrating mixture dropwise from the dropping funnel to the reaction vessel. Maintain the internal temperature below 10 °C throughout the addition. Rationale: Strict temperature control is paramount to prevent over-nitration and the formation of undesired byproducts.
-
Reaction Maturation: Once the addition is complete, allow the mixture to warm slowly to room temperature, then heat to 60-70 °C and maintain for 4-6 hours.[1]
-
Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring. Rationale: Quenching on ice serves to dilute the acid and precipitate the product, which is typically less soluble in the cold aqueous acidic medium.
-
Precipitation and Isolation: Adjust the pH of the resulting slurry to 3-4 using a concentrated sodium hydroxide solution, keeping the temperature below 20 °C. The target compound will precipitate as a solid.[1]
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acids and inorganic salts.[1]
-
Drying: Dry the final product under vacuum to yield crude 6-Methoxy-5-nitropicolinic acid.
Purification
The primary method for purifying the crude product is recrystallization.
-
Solvent Selection: A solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated is ideal. Ethanol, methanol, or an ethanol/water mixture are common starting points for similar polar aromatic compounds.
-
Procedure: Dissolve the crude solid in a minimum amount of hot solvent. If colored impurities are present, treat with a small amount of activated carbon and hot-filter. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
For challenging separations from isomers or byproducts, column chromatography using silica gel with a gradient elution system (e.g., ethyl acetate/hexanes with a small percentage of acetic acid) may be required.[10]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach provides a self-validating system of characterization.
Analytical Workflow
The following diagram outlines the logical flow for confirming the product's structure and purity.
Caption: Workflow for analytical characterization and validation.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm, and two singlets or doublets for the two aromatic protons on the pyridine ring. The carboxylic acid proton (-COOH) will likely appear as a broad singlet far downfield (>10 ppm), though its visibility can depend on the solvent used.[11][12]
-
¹³C NMR: The carbon NMR will show seven distinct signals: one for the methoxy carbon, five for the aromatic carbons of the pyridine ring (with shifts influenced by the attached functional groups), and one for the carboxyl carbon (~165-175 ppm).[11][12]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 197.02. In positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 199.03.
-
FT-IR Spectroscopy: Key vibrational bands confirming the structure include a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid, a sharp C=O stretch (~1700-1730 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹, respectively), and C-O stretches for the ether linkage (~1250 cm⁻¹).
Applications in Research and Drug Development
6-Methoxy-5-nitropicolinic acid is not an end-product but a strategic intermediate. Its value lies in the synthetic possibilities it unlocks.
-
Precursor to Amino Derivatives: The nitro group is readily reduced to an amine using standard conditions (e.g., SnCl₂, H₂, Pd/C). This resulting 5-amino-6-methoxypicolinic acid is a trifunctional building block, enabling the synthesis of complex heterocyclic systems, amides, ureas, and sulfonamides, which are common motifs in drug candidates.[9][10]
-
Ligand for Metal Complexes: The picolinic acid moiety is an excellent bidentate chelating ligand for various metal ions.[1] The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the pyridine ring. Such complexes have applications in catalysis and materials science, and related 5-nitropicolinic acid complexes have shown potential anticancer and anti-inflammatory activity.[13]
-
Scaffold for Bioactive Molecules: Pyridine carboxylic acids are foundational to a vast number of drugs.[3][4] This specific scaffold can be used to design novel enzyme inhibitors, probes, or other pharmacologically active molecules by derivatizing the carboxylic acid or using the nitro group as a handle for further reactions.[14]
Safety, Handling, and Storage
While toxicological properties have not been fully investigated for this specific compound, adherence to standard laboratory safety practices is mandatory.[15]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[15][16] Avoid creating dust.[15] Wash hands thoroughly after handling.
-
Stability: The compound is expected to be stable under normal laboratory conditions.[15][16]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which could lead to vigorous reactions.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term integrity, storage at 2-8°C is recommended.[1]
Conclusion
6-Methoxy-5-nitropicolinic acid (CAS 475272-62-9) is a strategically designed chemical intermediate with significant potential for advanced research. Its trifunctional nature provides a versatile platform for synthetic chemists to build complex molecular architectures. By understanding its synthesis, characterization, and chemical reactivity as outlined in this guide, researchers in drug discovery and materials science can effectively leverage this compound to accelerate their development programs.
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MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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The Royal Society of Chemistry. (2012). Supporting information - Organic & Biomolecular Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 6-Methoxy-5-nitro-pyridine-2-carboxylic acid methyl ester. Retrieved from [Link]
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PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
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Dalton Transactions (RSC Publishing). (n.d.). Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. Retrieved from [Link]
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PMC - PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
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PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Retrieved from [Link]
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